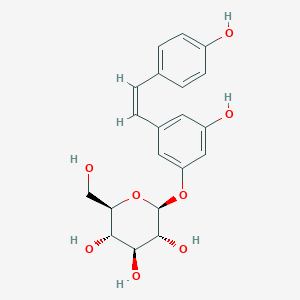
cis-Piceid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-Piceid belongs to the class of organic compounds known as stilbene glycosides. Stilbene glycosides are compounds structurally characterized by the presence of a carbohydrate moiety glycosidically linked to the stilbene skeleton. cis-Piceid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, cis-piceid is primarily located in the cytoplasm. cis-Piceid can be biosynthesized from cis-resveratrol. Outside of the human body, cis-piceid can be found in common grape and fruits. This makes cis-piceid a potential biomarker for the consumption of these food products.
Cis-piceid is a stilbenoid that is cis-resveratrol substituted at position 3 by a beta-D-glucosyl residue. It has a role as a metabolite. It is a polyphenol, a stilbenoid, a beta-D-glucoside and a monosaccharide derivative. It derives from a cis-resveratrol.
Applications De Recherche Scientifique
Biochemical Function and Plant Defense:
- Arabidopsis Research: Transgenic Arabidopsis plants overexpressing a sorghum stilbene synthase gene accumulated cis-resveratrol glucoside (cis-piceid) significantly. This study highlights the gene's involvement in defense responses and suggests the presence of unknown stilbene isomerase activities in Arabidopsis, making these transgenic lines a convenient source for pharmacological investigations of cis-isomers (Yu et al., 2006).
Wine and Grape Research:
- Stilbene Levels in Grapes and Wine: Research shows varying levels of stilbenes, including cis-piceid, in grape skins of different Vitis vinifera varieties and their corresponding wines. The study highlights that grape skins are the major source of stilbenes in wine. It also suggests that cis-piceid, once extracted, might isomerize to its trans-form during winemaking processes (Sun et al., 2006).
- Resveratrol Derivatives in Grape Juices: Analysis of grape juices identified cis-piceid as a major component, highlighting its relevance in dietary sources and potential health benefits (Romero-Pérez et al., 1999).
Phenolic Content Analysis in Various Products:
- Analysis in Wines and Other Products: Methods have been developed for the determination of cis- and trans-piceid in wines and other natural samples. This is crucial for understanding the bioactive substance content in relation to brewing methods, grape varieties, and production areas (Shu et al., 2005).
- Extraction and Quantification Methods: There is significant research on optimizing extraction methods for resveratrol and piceid isomers from grape berry skins and other sources. These methods enable better quantification and understanding of stilbene content in various natural sources (Romero-Pérez et al., 2001).
Health and Nutrition Aspects:
- Fruits and Nutritional Content: Studies on various fruits, including grapes and tomato, have quantified the content of cis- and trans-piceid, highlighting the nutritional value and potential health benefits of these fruits. This includes analysis in transgenic tomato plants producing resveratrol and its derivatives (Nicoletti et al., 2007).
Other Applications:
- Potential in Brewing: Research on red sorghum grains has shown the presence of trans-piceid and trans-resveratrol, indicating potential for producing stilbenoid-enriched beers with high antioxidant activity (Bröhan et al., 2011).
- Effects on Stilbene Synthesis and Accumulation: Studies on grapevine species, like Vitis amurensis, have analyzed the stilbene spectrum and content, revealing insights into stilbene biosynthesis under various conditions, including UV treatment (Kiselev et al., 2016).
Propriétés
Numéro CAS |
148766-36-3 |
|---|---|
Nom du produit |
cis-Piceid |
Formule moléculaire |
C20H22O8 |
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C20H22O8/c21-10-16-17(24)18(25)19(26)20(28-16)27-15-8-12(7-14(23)9-15)2-1-11-3-5-13(22)6-4-11/h1-9,16-26H,10H2/b2-1-/t16-,17-,18+,19-,20-/m1/s1 |
Clé InChI |
HSTZMXCBWJGKHG-BUFXCDORSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C\C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O |
SMILES canonique |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O |
melting_point |
126-129°C |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



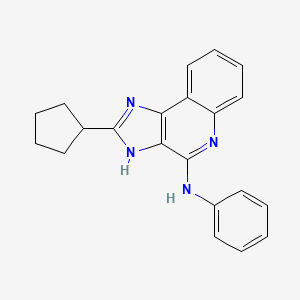
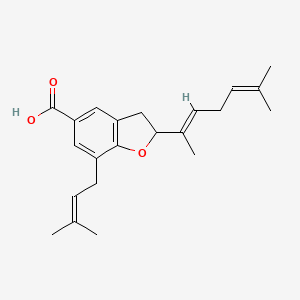


![(2E,6E,10E)-N-[2-[1-(3-aminopropyl)-3-methylimidazol-1-ium-4-yl]ethyl]-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenamide](/img/structure/B1251945.png)
![(1S,2R,4R,8S)-4-methoxy-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one](/img/structure/B1251947.png)
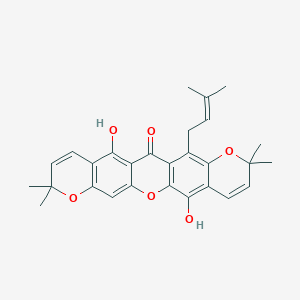


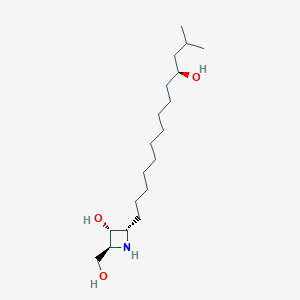
![2-[(3S)-3-carboxy-3-(trimethylammonio)propyl]-L-histidine](/img/structure/B1251957.png)


![(6R,6As,8R,10S,10aR)-2-hydroxy-6,6a,8,10-tetramethyl-6,7,8,9,10,10a-hexahydroisochromeno[4,3-c]pyridin-1-one](/img/structure/B1251963.png)